Cas no 15213-01-1 (2-(1H-1,2,3-triazol-1-yl)aniline)

2-(1H-1,2,3-Triazol-1-yl)aniline is a versatile heterocyclic compound featuring an aniline moiety linked to a 1,2,3-triazole ring. This structure imparts unique reactivity, making it valuable as a building block in organic synthesis, particularly for click chemistry applications and pharmaceutical intermediates. The presence of both amino and triazole functional groups allows for selective modifications, enabling the development of complex molecular architectures. Its stability under various reaction conditions and compatibility with diverse synthetic methodologies enhance its utility in medicinal chemistry and materials science. The compound’s well-defined reactivity profile facilitates efficient derivatization, supporting research in drug discovery and functional material design.
2-(1H-1,2,3-triazol-1-yl)aniline structure
15213-01-1 structure
Product name:2-(1H-1,2,3-triazol-1-yl)aniline
CAS No:15213-01-1
MF:C8H8N4
MW:160.17592048645
CID:1328988
PubChem ID:16775070

2-(1H-1,2,3-triazol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-(1H-1,2,3-triazol-1-yl)-
    • 2-(1H-1,2,3-triazol-1-yl)Benzenamine
    • 2-(triazol-1-yl)aniline
    • 15213-01-1
    • [2-(1h-1,2,3-triazol-1-yl)phenyl]amine
    • D85544
    • EN300-57989
    • AKOS000130973
    • 2-(1H-1,2,3-triazol-1-yl)aniline
    • AB01001386-01
    • SCHEMBL454021
    • DB-063931
    • DTXSID10588288
    • Inchi: InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,9H2
    • InChI Key: PXKNAYJTZSJABW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)N)N2C=CN=N2

Computed Properties

  • Exact Mass: 160.074896272g/mol
  • Monoisotopic Mass: 160.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 0.7

2-(1H-1,2,3-triazol-1-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-57989-0.5g
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1 95%
0.5g
$579.0 2023-05-29
TRC
H955253-10mg
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1
10mg
$ 50.00 2022-06-04
Enamine
EN300-57989-0.25g
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1 95%
0.25g
$367.0 2023-05-29
Enamine
EN300-57989-5.0g
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1 95%
5g
$2152.0 2023-05-29
A2B Chem LLC
AD52014-10g
2-(1H-1,2,3-Triazol-1-yl)aniline
15213-01-1 95%
10g
$3394.00 2024-04-20
1PlusChem
1P007K8E-10g
Benzenamine, 2-(1H-1,2,3-triazol-1-yl)-
15213-01-1 95%
10g
$4006.00 2024-06-20
Enamine
EN300-57989-10.0g
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1 95%
10g
$3191.0 2023-05-29
TRC
H955253-100mg
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1
100mg
$ 275.00 2022-06-04
Enamine
EN300-57989-0.05g
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1 95%
0.05g
$174.0 2023-05-29
Enamine
EN300-57989-2.5g
2-(1H-1,2,3-triazol-1-yl)aniline
15213-01-1 95%
2.5g
$1454.0 2023-05-29

Additional information on 2-(1H-1,2,3-triazol-1-yl)aniline

Recent Advances in the Application of 2-(1H-1,2,3-triazol-1-yl)aniline (CAS: 15213-01-1) in Chemical Biology and Pharmaceutical Research

The compound 2-(1H-1,2,3-triazol-1-yl)aniline (CAS: 15213-01-1) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic amine, featuring a triazole moiety attached to an aniline group, has demonstrated significant potential in drug discovery and biological probe development. Recent studies have highlighted its versatility as a building block for the synthesis of bioactive molecules, particularly in the areas of antimicrobial agents, kinase inhibitors, and fluorescent probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial potential of derivatives based on this scaffold. Researchers synthesized a series of 2-(1H-1,2,3-triazol-1-yl)aniline derivatives and evaluated their activity against drug-resistant bacterial strains. The lead compound in this series showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 2 μg/mL, while maintaining low cytotoxicity against mammalian cells. The study proposed that the triazole-aniline moiety facilitates membrane penetration while the substituents on the aniline ring contribute to target specificity.

In cancer research, several groups have explored this scaffold as a kinase inhibitor core structure. A recent Nature Communications article (2024) reported the development of selective EGFR inhibitors using 2-(1H-1,2,3-triazol-1-yl)aniline as the central pharmacophore. The researchers utilized structure-based drug design to optimize the compound's binding to the ATP pocket of mutant EGFR, achieving nanomolar potency against T790M/L858R double mutants while sparing wild-type EGFR. This selectivity profile suggests potential for overcoming resistance mutations in EGFR-driven cancers with reduced off-target effects.

The compound's photophysical properties have also attracted attention in chemical biology applications. A 2024 ACS Chemical Biology study developed a series of fluorescent probes based on 2-(1H-1,2,3-triazol-1-yl)aniline derivatives for live-cell imaging of reactive oxygen species. These probes exhibited large Stokes shifts (>100 nm) and excellent photostability, enabling long-term tracking of oxidative stress in neuronal cells. The researchers attributed these favorable properties to the intramolecular charge transfer between the electron-rich aniline and electron-deficient triazole moieties.

From a synthetic chemistry perspective, recent advances in click chemistry have facilitated more efficient derivatization of this scaffold. A 2023 Organic Letters publication described a one-pot synthesis method combining copper-catalyzed azide-alkyne cycloaddition (CuAAC) with subsequent functionalization of the aniline nitrogen. This methodology enables rapid generation of diverse libraries for structure-activity relationship studies, significantly accelerating lead optimization processes in drug discovery programs.

Pharmacokinetic studies of 2-(1H-1,2,3-triazol-1-yl)aniline derivatives have revealed generally favorable drug-like properties. The scaffold demonstrates good metabolic stability in human liver microsomes (t1/2 > 60 minutes for most derivatives) and moderate plasma protein binding (60-80%). However, recent ADMET studies suggest that careful optimization of substituents is required to maintain acceptable solubility while achieving target potency, particularly for CNS-penetrant compounds.

Looking forward, the unique combination of synthetic accessibility, structural versatility, and demonstrated biological activity positions 2-(1H-1,2,3-triazol-1-yl)aniline as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its application in targeted protein degradation, covalent inhibitor design, and as a component of antibody-drug conjugates. The scaffold's ability to participate in diverse molecular interactions while maintaining favorable physicochemical properties suggests it will continue to be an important tool in medicinal chemistry.

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